molecular formula C12H15BrO2 B8737744 1-[4-(3-Bromopropoxy)phenyl]acetone

1-[4-(3-Bromopropoxy)phenyl]acetone

Cat. No.: B8737744
M. Wt: 271.15 g/mol
InChI Key: WYHPEAADWSWNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Bromopropoxy)phenyl]acetone (IUPAC: 1-[4-(3-bromopropoxy)phenyl]propan-2-one) is a brominated aromatic ketone derivative. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol. The compound features a para-substituted phenyl ring bearing a 3-bromopropoxy chain (-O-CH₂CH₂CH₂Br) and an acetone moiety (propan-2-one group) at the 1-position of the ring.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-[4-(3-bromopropoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H15BrO2/c1-10(14)9-11-3-5-12(6-4-11)15-8-2-7-13/h3-6H,2,7-9H2,1H3

InChI Key

WYHPEAADWSWNSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Bromopropoxy vs. tert-Butyl Groups

Compound 1 : 1-(4-tert-Butylphenyl)propan-2-one

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • Key Differences :
    • The tert-butyl group (-C(CH₃)₃) is electron-donating, sterically bulky, and chemically inert compared to the electron-withdrawing bromopropoxy group.
    • Applications: The tert-butyl derivative is often used in material science due to its stability, while the bromopropoxy analog is more reactive in synthetic chemistry .
Property 1-[4-(3-Bromopropoxy)phenyl]acetone 1-(4-tert-Butylphenyl)propan-2-one
Substituent 3-Bromopropoxy tert-Butyl
Reactivity High (Br is a leaving group) Low (tert-butyl resists substitution)
Electron Effect Electron-withdrawing Electron-donating
Applications Organic synthesis intermediate Polymer/materials precursor

Positional Isomerism: Propan-2-one vs. Propan-1-one

Compound 2 : 1-[4-(3-Bromopropoxy)phenyl]propan-1-one

  • Molecular Formula : C₁₂H₁₅BrO₂
  • Molecular Weight : 271.15 g/mol
  • Key Differences: The ketone group is at the 1-position (propan-1-one) instead of the 2-position (propan-2-one). Reactivity: Propan-1-one derivatives are less acidic (pKa ~20–25) than propan-2-one derivatives (pKa ~19–20), influencing enolate formation and subsequent reactions .
Property This compound 1-[4-(3-Bromopropoxy)phenyl]propan-1-one
Ketone Position Propan-2-one (C=O at C2) Propan-1-one (C=O at C1)
Acidity Higher Lower
Synthetic Utility Preferred for enolate chemistry Limited use in base-driven reactions

Functional Group Variations: Ketone vs. Phenol or Ester

Compound 3: 4-(3-Bromopropoxy)phenol

  • Molecular Formula : C₉H₁₁BrO₂
  • Molecular Weight : 229.09 g/mol
  • Key Differences: The hydroxyl (-OH) group replaces the ketone, increasing acidity (pKa ~10) and enabling hydrogen bonding. Applications: Phenolic derivatives are used in antioxidants, whereas ketones like the target compound are intermediates in drug synthesis .

Compound 4 : Bromopropylate (Pesticide)

  • Molecular Formula : C₁₇H₁₆Br₂O₃
  • Molecular Weight : 428.12 g/mol
  • Key Differences :
    • An ester functional group replaces the ketone, enhancing hydrolytic instability.
    • Applications: Bromopropylate is an acaricide, while the target compound lacks pesticidal activity due to its ketone group .
Property This compound 4-(3-Bromopropoxy)phenol Bromopropylate
Functional Group Ketone Phenol Ester
Acidity Moderate (pKa ~19–20) High (pKa ~10) Low
Stability Stable under basic conditions Oxidizes readily Hydrolyzes

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